Cyclopentanone, 2-(2-methyl-2-propenyl)-

Description

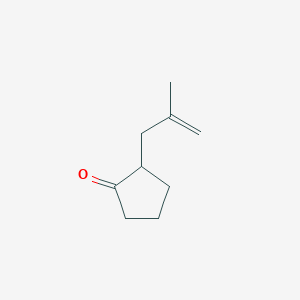

Cyclopentanone, 2-(2-methyl-2-propenyl)-, is a cyclic ketone derivative with a methyl-propenyl substituent at the 2-position of the cyclopentanone ring. The latter has a molecular formula of C₈H₁₀O, a molecular weight of 122.16 g/mol, and features a conjugated propenylidene group (C=CC=C) attached to the cyclopentanone core . Its computed properties include a polar surface area (PSA) of 17.07 Ų and a logP value of 1.6, indicating moderate lipophilicity .

Properties

CAS No. |

57133-53-6 |

|---|---|

Molecular Formula |

C9H14O |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

2-(2-methylprop-2-enyl)cyclopentan-1-one |

InChI |

InChI=1S/C9H14O/c1-7(2)6-8-4-3-5-9(8)10/h8H,1,3-6H2,2H3 |

InChI Key |

QSZFQFWJRFUEDH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CC1CCCC1=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Structural Influence on Properties: Substituents like propenylidene (C=CC=C) or nitrophenyl impart distinct electronic and steric effects. For example, the nitro group in 2-(4-nitrophenyl)-cyclopentanone enhances reactivity for pharmaceutical synthesis , while the conjugated propenylidene group may increase volatility, making it suitable for fragrances . Larger substituents (e.g., Nectaryl’s alkyl-cyclohexenyl group) raise molecular weight and logP, enhancing lipophilicity and odor potency .

Biological Activity: Curcumin analogs with acryloyl and benzylidene substituents exhibit strong antioxidant and enzyme-inhibitory activities, emphasizing the role of functional groups in biological targeting .

Applications :

- Fragrance compounds (e.g., Nectaryl, 2-hexylidene derivatives) prioritize odor profiles and safety .

- Nitrophenyl and curcumin-like derivatives are tailored for biomedical or catalytic applications due to their reactive substituents .

Research Findings and Industrial Relevance

- Synthesis Pathways : While direct synthesis data for the target compound is unavailable, analogous methods (e.g., ester hydrolysis and alkylation, as seen in ) may apply .

- Structure-Activity Relationships (SAR) :

- Market Trends: Cyclopentanone derivatives are increasingly used in sustainable fragrance and pharmaceutical industries, driven by demand for bio-based intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.